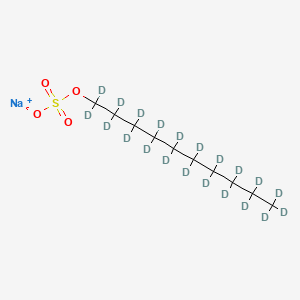
rac-(1R,2R)-1-(methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El cloruro de (1R,2R)-1-(metoximetil)-2-metilciclopropano-1-sulfonilo, trans es un compuesto orgánico sintético con una estructura de anillo de ciclopropano única.
Métodos De Preparación
La síntesis del cloruro de (1R,2R)-1-(metoximetil)-2-metilciclopropano-1-sulfonilo, trans generalmente implica la reacción de un precursor de ciclopropano adecuado con grupos metoximetil y cloruro de sulfonilo. Las condiciones de reacción a menudo requieren el uso de catalizadores y disolventes específicos para garantizar la estereoquímica y el rendimiento deseados. Los métodos de producción industrial pueden involucrar el uso de sistemas de microreactores de flujo para mejorar la eficiencia y la sostenibilidad .
Análisis De Reacciones Químicas
El cloruro de (1R,2R)-1-(metoximetil)-2-metilciclopropano-1-sulfonilo, trans experimenta varias reacciones químicas, que incluyen:
Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas o alcoholes, lo que lleva a la formación de derivados de ciclopropano sustituidos.
Reacciones de oxidación y reducción: Estas reacciones pueden modificar los grupos funcionales unidos al anillo de ciclopropano, dando como resultado diferentes estados de oxidación y derivados.
Reacciones de adición: El compuesto puede participar en reacciones de adición con electrófilos o nucleófilos, formando nuevos enlaces carbono-carbono o carbono-heteroátomo.
Aplicaciones Científicas De Investigación
El cloruro de (1R,2R)-1-(metoximetil)-2-metilciclopropano-1-sulfonilo, trans tiene varias aplicaciones de investigación científica:
Síntesis orgánica: Sirve como bloque de construcción para la síntesis de moléculas más complejas, particularmente en el desarrollo de productos farmacéuticos y agroquímicos.
Química medicinal: La estructura única del compuesto lo convierte en un candidato para el descubrimiento y desarrollo de fármacos, lo que podría llevar a nuevos agentes terapéuticos.
Ciencia de los materiales: Se puede utilizar en la síntesis de materiales novedosos con propiedades específicas, como polímeros y resinas.
Mecanismo De Acción
El mecanismo de acción del cloruro de (1R,2R)-1-(metoximetil)-2-metilciclopropano-1-sulfonilo, trans implica su interacción con objetivos moleculares a través de sus grupos funcionales. Los grupos metoximetil y cloruro de sulfonilo pueden formar enlaces covalentes con sitios nucleofílicos en las moléculas diana, lo que lleva a la modificación de su estructura y función. Esta interacción puede afectar varias vías bioquímicas, dependiendo de la aplicación específica.
Comparación Con Compuestos Similares
El cloruro de (1R,2R)-1-(metoximetil)-2-metilciclopropano-1-sulfonilo, trans se puede comparar con otros derivados de ciclopropano, tales como:
Cloruro de rac-(1R,2R)-2-metoxibiciclobutilmetanosulfonilo: Similar en estructura pero con un tamaño de anillo y grupos funcionales diferentes.
rac-(1R,2R)-2-metoxilciclopentanamina:
Propiedades
Fórmula molecular |
C6H11ClO3S |
|---|---|
Peso molecular |
198.67 g/mol |
Nombre IUPAC |
1-(methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C6H11ClO3S/c1-5-3-6(5,4-10-2)11(7,8)9/h5H,3-4H2,1-2H3 |
Clave InChI |
JSRZGBQHGYSMSG-UHFFFAOYSA-N |
SMILES canónico |
CC1CC1(COC)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


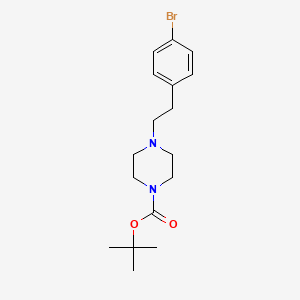

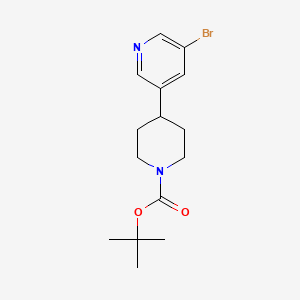
![2H-1-Benzopyran-2-one, 7-[(3,3-dimethyloxiranyl)methoxy]-6-methoxy-](/img/structure/B12303243.png)
![[1,3-bis(1-naphthalen-1-ylethyl)-1,3,2-diazaphosphol-2-yl] trifluoromethanesulfonate](/img/structure/B12303252.png)
![(2S)-2-{[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-YL]formamido}-4-(methylsulfanyl)butanoic acid](/img/structure/B12303259.png)

![2-[[14-Hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6-[4-hydroxy-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxane-3,4,5-triol](/img/structure/B12303277.png)
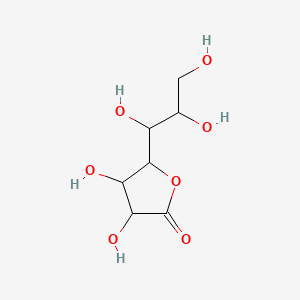
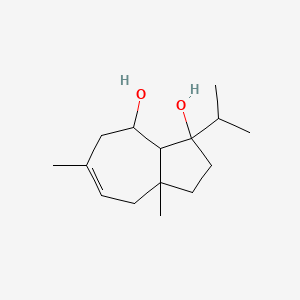
![1-[(4-Fluoro-3-methyl-5-oxopyrrolidin-2-yl)methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12303301.png)
![4-[(S)-2-[(S)-2-(Boc-amino)-3-methylbutanamido]propanamido]benzyl (4-Nitrophenyl) Carbonate](/img/structure/B12303308.png)
![(2S,2'S)-(-)-[N,N'-Bis(2-pyridylmethyl]-2,2'-bipyrrolidine](/img/structure/B12303316.png)
